molecular formula C24H25BrN4S B2660447 N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide CAS No. 1263068-83-2

N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide

Katalognummer: B2660447
CAS-Nummer: 1263068-83-2
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: LQGOJHGNGSOUKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a thiazole ring, a pyridine ring, and a benzyl group, which contribute to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated thiazole intermediate.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a reductive amination reaction, where benzylamine reacts with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.

    Final Assembly: The final compound is assembled by coupling the intermediate products through nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

The molecular formula of N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide is C24H25BrN4S. The compound features a thiazole ring, a pyridine moiety, and a benzyl group, contributing to its biological activity.

Structural Characteristics

The compound's structure can be represented as follows:N 4 2 benzyl methyl amino ethyl phenyl 5 pyridin 3 yl thiazol 2 amine\text{N 4 2 benzyl methyl amino ethyl phenyl 5 pyridin 3 yl thiazol 2 amine}

Antimicrobial Activity

Research indicates that compounds similar to GSK205 exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell functions, which is critical in addressing antibiotic resistance issues in pathogens .

Anticancer Potential

GSK205 has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against specific cancer cell lines, such as the estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's ability to inhibit cancer cell proliferation suggests potential as a chemotherapeutic agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of GSK205 with biological targets. These studies help elucidate the compound's mechanism of action and optimize its pharmacological profile by predicting how it interacts with specific receptors involved in disease pathways .

Synthesis and Characterization

The synthesis of GSK205 involves multi-step chemical reactions that include the formation of thiazole and pyridine derivatives. Characterization techniques such as NMR and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Antimicrobial Screening : A series of thiazole derivatives were tested for antimicrobial activity using standard assays like the agar-well diffusion method. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In a study focused on anticancer properties, GSK205 was shown to reduce cell viability in MCF7 cells significantly. The compound's efficacy was compared with established chemotherapeutics, highlighting its potential as a novel treatment option .

Wirkmechanismus

The mechanism of action of N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-2-yl)thiazol-2-amine
  • N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-4-yl)thiazol-2-amine
  • N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(quinolin-3-yl)thiazol-2-amine

Uniqueness

Compared to similar compounds, N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide is unique due to the specific positioning of the pyridine ring at the 3-position of the thiazole ring. This unique arrangement can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-(4-(2-(benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide (CAS No. 1263068-83-2) is a thiazole derivative with potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological effects, including anti-tubercular and anticancer activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Characteristics

PropertyValue
Molecular Formula C24H25BrN4S
Molecular Weight 481.45 g/mol
CAS Number 1263068-83-2
MDL Number MFCD28160554
Purity Not specified
Storage Conditions Inert atmosphere, Room Temperature

The compound features a thiazole ring, which is often associated with diverse biological activities, making it a focal point for drug discovery efforts.

Antitubercular Activity

Recent studies have explored the potential of thiazole derivatives as anti-tubercular agents. For instance, compounds structurally similar to this compound have shown significant inhibitory activity against Mycobacterium tuberculosis. In one study, various thiazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated. A related compound demonstrated micromolar inhibition of HSET (a kinesin involved in mitotic spindle formation), which is crucial for the survival of centrosome-amplified cancer cells . The study reported that modifications in the thiazole structure significantly impacted the potency and selectivity of the compounds against cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. In studies involving similar thiazole derivatives, compounds were evaluated for their effects on human embryonic kidney cells (HEK-293). The results indicated that many of these compounds were non-toxic at effective concentrations, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of compounds. The modifications on the thiazole ring and side chains play a pivotal role in determining the biological activity:

  • Thiazole Substituents : Variations in substituents on the thiazole ring have been shown to significantly affect potency.
  • Linker Length and Composition : The length and composition of the linker between the thiazole and aromatic systems can enhance or diminish biological activity.
  • Functional Groups : The presence of specific functional groups (e.g., amines, esters) influences solubility and interaction with biological targets.

Case Study 1: Antitubercular Screening

In a recent screening effort for novel anti-tubercular agents, several derivatives related to this compound were synthesized and evaluated. Among them, specific compounds showed promising IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as lead candidates for further development .

Case Study 2: Cancer Cell Line Testing

A series of thiazole-based compounds were tested against various cancer cell lines to assess their anticancer properties. Notably, certain derivatives demonstrated a significant ability to induce multipolar mitosis in centrosome-amplified cells, leading to increased cell death rates compared to untreated controls . This finding underscores the potential of these compounds in targeting specific cancer mechanisms.

Eigenschaften

IUPAC Name

N-[4-[2-[benzyl(methyl)amino]ethyl]phenyl]-5-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4S.BrH/c1-28(18-20-6-3-2-4-7-20)15-13-19-9-11-22(12-10-19)27-24-26-17-23(29-24)21-8-5-14-25-16-21;/h2-12,14,16-17H,13,15,18H2,1H3,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOJHGNGSOUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)NC2=NC=C(S2)C3=CN=CC=C3)CC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263068-83-2
Record name 1263068-83-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.